molecular formula C10H14N2O3 B290569 N-(2,2-dimethoxyethyl)nicotinamide

N-(2,2-dimethoxyethyl)nicotinamide

Cat. No.: B290569
M. Wt: 210.23 g/mol
InChI Key: GFEMQLVXDWCHTH-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)nicotinamide is a nicotinamide derivative characterized by a 2,2-dimethoxyethyl substituent attached to the nitrogen atom of the nicotinamide core. The crystal structure of its trifluoroacetyl-protected analog (C₂₄H₂₆N₃O₅F₃·H₂O) reveals a Z-conformation of the C=C double bond, stabilized by intramolecular hydrogen bonds involving N11, N18, and O24 . These structural features facilitate molecular packing and cyclization under specific conditions, such as treatment with trimethylsilyl iodide and K₂CO₃ in aqueous acetonitrile .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O3/c1-14-9(15-2)7-12-10(13)8-4-3-5-11-6-8/h3-6,9H,7H2,1-2H3,(H,12,13)

InChI Key

GFEMQLVXDWCHTH-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CN=CC=C1)OC

Canonical SMILES

COC(CNC(=O)C1=CN=CC=C1)OC

solubility

26.4 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

N-(2-Hydroxyethyl)nicotinamide Derivatives

Compounds like 2-(alkyl/aromatic)amino-N-(2-hydroxyethyl)nicotinamide (e.g., 2-benzylamino-N-(2-hydroxyethyl)-nicotinamide) feature a hydroxyl group in place of the dimethoxyethyl moiety. Synthesis of these derivatives involves condensation reactions with 2-hydroxyethylamine, differing from the multi-step cyclization required for N-(2,2-dimethoxyethyl)nicotinamide .

2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide

This derivative replaces the dimethoxyethyl group with a dimethylaminoethyl chain and introduces a chlorine atom at the pyridine ring’s 2-position. The electron-withdrawing chlorine atom may alter electronic properties, affecting binding affinity in biological systems.

4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide

This compound substitutes the dimethoxyethyl group with a trifluoromethylbiphenyl-carbamoyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the biphenyl system may improve receptor binding. It acts as a potent and selective agonist, contrasting with the antioxidant profile of this compound .

Structural and Solubility Considerations

  • Hydrogen Bonding : The dimethoxyethyl group in this compound supports intramolecular hydrogen bonds (N11–O24 and N18–O24), stabilizing its conformation and enhancing crystallinity . Hydroxyethyl analogs may form intermolecular hydrogen bonds, increasing solubility but reducing stability.
  • Lipophilicity : The trifluoromethylbiphenyl group in the 4-methoxy analog significantly boosts lipophilicity, favoring blood-brain barrier penetration compared to the polar dimethoxyethyl group .

Preparation Methods

Hydrolysis of Nitrile Precursors

A widely reported method for synthesizing nicotinamide derivatives involves the hydrolysis of nitrile intermediates. In the context of N-(2,2-dimethoxyethyl)nicotinamide, 2-(2,2-dimethoxyethyl)nicotinonitrile serves as a critical precursor. As detailed in a synthesis protocol for related compounds, the nitrile group is hydrolyzed to an amide using a combination of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) in methanol .

Procedure :

  • Reaction Setup : A solution of 2-(2,2-dimethoxyethyl)nicotinonitrile (26.1 mmol) in methanol is cooled to 0°C.

  • Reagent Addition : Aqueous NaOH (52.2 mmol) is added dropwise, followed by 30% H₂O₂ (52.2 mmol).

  • Reaction Conditions : The mixture is stirred at room temperature for 12 hours, enabling complete conversion of the nitrile to the amide functional group.

  • Workup : Solvents are evaporated, and the residue is extracted with ethyl acetate, washed with water, and dried over magnesium sulfate.

  • Purification : Column chromatography (ethyl acetate/hexane, 1:1) yields the pure amide with a reported efficiency of 90% .

Key Data :

ParameterValue
Starting Material2-(2,2-dimethoxyethyl)nicotinonitrile
ReagentsNaOH, H₂O₂, MeOH
Reaction Temperature0°C → RT
Yield90%
Purity (HPLC)>99%

This method is advantageous due to its mild conditions and high selectivity, minimizing side reactions such as over-oxidation to carboxylic acids .

VariableOptimal Condition
CatalystMnO₂ (0.23 mol per 0.96 mol nitrile)
Solvent SystemMethanol-water (9:1)
Temperature90°C ± 5°C
Reaction Time6–8 hours

Under these conditions, the reaction achieves full conversion with <1% nicotinic acid byproduct, as validated by HPLC .

Purification and Characterization

Purification Techniques :

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the target amide from unreacted starting materials .

  • Vacuum Distillation : For large-scale production, vacuum distillation removes low-boiling solvents and byproducts .

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.63 (d, J = 4.3 Hz, 1H, pyridine-H), 8.00 (d, J = 7.8 Hz, 1H, pyridine-H), 4.93 (t, J = 5.7 Hz, 1H, OCH₂), 3.37 (s, 6H, OCH₃), 3.36 (d, J = 5.7 Hz, 2H, CH₂) .

  • Melting Point : 92.5–93.5°C (after recrystallization) .

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